A Comprehensive Technical Guide to 9,10-Bis[N-(2-naphthyl)anilino]anthracene: Structure, Synthesis, and Applications in Organic Electronics
A Comprehensive Technical Guide to 9,10-Bis[N-(2-naphthyl)anilino]anthracene: Structure, Synthesis, and Applications in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of organic electronics, the design and synthesis of novel materials with tailored photophysical and charge-transporting properties are of paramount importance. Among the various classes of organic semiconductors, derivatives of anthracene have garnered significant attention due to their inherent high fluorescence quantum yields and excellent thermal stability. This guide provides an in-depth technical overview of a prominent member of this family: 9,10-Bis[N-(2-naphthyl)anilino]anthracene.
This molecule, with the chemical formula C₄₆H₃₂N₂ and a molecular weight of 612.78 g/mol , is also known by its synonym N,N'-Di(naphthalen-2-yl)-N,N'-diphenylanthracene-9,10-diamine.[1][2][3] Its unique structure, featuring a rigid anthracene core functionalized with bulky and electronically active N-(2-naphthyl)anilino groups at the 9 and 10 positions, imparts a desirable combination of properties that make it a highly effective material in Organic Light-Emitting Diodes (OLEDs). This guide will delve into the intricacies of its chemical structure, provide a detailed synthesis protocol, explore its key photophysical and thermal characteristics, and discuss its role and performance in OLED devices.
Chemical Structure and Core Properties
The molecular architecture of 9,10-Bis[N-(2-naphthyl)anilino]anthracene is central to its functionality. The core of the molecule is a planar anthracene unit, a polycyclic aromatic hydrocarbon known for its strong blue fluorescence.[4] The substitution at the 9 and 10 positions with N-(2-naphthyl)anilino moieties introduces significant steric hindrance. This non-planar arrangement of the bulky side groups is crucial in preventing intermolecular π-π stacking in the solid state, a phenomenon that often leads to fluorescence quenching.
Caption: Molecular architecture of 9,10-Bis[N-(2-naphthyl)anilino]anthracene.
The nitrogen atoms of the anilino groups are directly bonded to the anthracene core, creating a diarylamine structure. This linkage facilitates efficient charge injection and transport, a critical requirement for hole-transporting and emitting materials in OLEDs.[5][6] The extended π-conjugation across the entire molecule, encompassing the anthracene, aniline, and naphthalene units, dictates its electronic and optical properties.
Table 1: Core Chemical Properties of 9,10-Bis[N-(2-naphthyl)anilino]anthracene
| Property | Value | Reference |
| Molecular Formula | C₄₆H₃₂N₂ | [1][3] |
| Molecular Weight | 612.78 g/mol | [1] |
| CAS Number | 473717-08-7 | [2] |
| Appearance | White to Yellow to Orange powder/crystal | [1][3] |
| Purity (Typical) | >98.0% (HPLC) | [1][3] |
Synthesis Protocol: A Self-Validating System
The synthesis of 9,10-Bis[N-(2-naphthyl)anilino]anthracene is most effectively achieved through a double Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of C-N bonds.[7] The general strategy involves the reaction of a 9,10-dihaloanthracene, typically 9,10-dibromoanthracene, with two equivalents of N-(2-naphthyl)aniline in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Generalized workflow for the synthesis of 9,10-Bis[N-(2-naphthyl)anilino]anthracene.
Detailed Step-by-Step Methodology
Materials:
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9,10-Dibromoanthracene
-
N-(2-naphthyl)aniline
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
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2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
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Anhydrous Toluene
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Standard Schlenk line or glovebox equipment
-
Silica gel for column chromatography
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Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a glovebox or under a continuous stream of an inert gas (e.g., Argon), add 9,10-dibromoanthracene (1.0 equivalent), Pd₂(dba)₃ (e.g., 1.5 mol%), and XPhos (e.g., 3 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reagents: To the flask, add sodium tert-butoxide (NaOtBu) (2.2 equivalents) and N-(2-naphthyl)aniline (2.1 equivalents).
-
Solvent Addition: Add anhydrous toluene via syringe to the reaction mixture.
-
Reaction Execution: Seal the Schlenk flask and heat the reaction mixture to a temperature of 100-110 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate). Further purification can be achieved by recrystallization or sublimation to obtain a high-purity product suitable for electronic device fabrication.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst deactivation and ensure a high yield.
-
Palladium Source and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of aryl bromides. The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine, a key step in the catalytic cycle.
-
Solvent: Anhydrous toluene is a common solvent for Buchwald-Hartwig aminations as it is non-reactive and has a suitable boiling point for the reaction.
Photophysical and Thermal Properties
Table 2: Expected Photophysical and Thermal Properties
| Property | Expected Value/Range | Significance in OLEDs |
| Absorption Maximum (λabs) | 380 - 420 nm | Determines the wavelengths of light the material absorbs. |
| Emission Maximum (λem) | 440 - 480 nm (Blue to Greenish-Blue) | Defines the color of the emitted light. |
| Photoluminescence Quantum Yield (ΦPL) | High (> 70%) | A high quantum yield is essential for high device efficiency. |
| Glass Transition Temperature (Tg) | High (> 100 °C) | A high Tg indicates good morphological stability of the thin film, leading to longer device lifetime. |
| Decomposition Temperature (Td) | High (> 350 °C) | High thermal stability is crucial for the fabrication and operation of OLEDs, which involve high temperatures. |
The introduction of the N-(2-naphthyl)anilino groups is expected to cause a red-shift in both the absorption and emission spectra compared to unsubstituted anthracene, due to the extended conjugation. The bulky nature of these groups should lead to a high glass transition temperature, enhancing the morphological stability of the material in thin-film devices.
Application in Organic Light-Emitting Diodes (OLEDs)
9,10-Bis[N-(2-naphthyl)anilino]anthracene is primarily utilized as a hole-transporting material (HTM) or as an emissive material (emitter) in the emissive layer (EML) of OLEDs.[4][5]
Role as a Hole-Transporting Material
As an HTM, its diarylamine moieties provide suitable HOMO (Highest Occupied Molecular Orbital) energy levels for efficient injection of holes from the anode and transport to the emissive layer. Its high thermal stability ensures the integrity of the device during operation.
Role as an Emissive Material
When used as an emitter, its high photoluminescence quantum yield is key to achieving high electroluminescence efficiency. It can be used as a dopant in a host material or as the primary emitting component of the EML. The color of the emitted light is in the blue to greenish-blue region of the spectrum.
Caption: Functional role in a typical OLED device structure.
Characterization Techniques
To ensure the quality and performance of 9,10-Bis[N-(2-naphthyl)anilino]anthracene, a suite of characterization techniques is employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and purity of the synthesized compound.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the material.
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UV-Visible (UV-Vis) Spectroscopy: To measure the absorption properties.
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Photoluminescence (PL) Spectroscopy: To determine the emission spectrum and quantum yield.
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Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (Td).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting point (Tm).
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels, which are crucial for understanding charge injection and transport properties.
Conclusion
9,10-Bis[N-(2-naphthyl)anilino]anthracene stands out as a highly promising material for organic electronics, particularly in the fabrication of high-performance OLEDs. Its unique molecular structure, which combines a highly fluorescent anthracene core with bulky, charge-transporting diarylamine substituents, provides an excellent balance of photophysical and thermal properties. The well-established Buchwald-Hartwig amination offers a reliable synthetic route to this valuable compound. As research in organic electronics continues to push the boundaries of device efficiency and stability, the rational design of molecules like 9,10-Bis[N-(2-naphthyl)anilino]anthracene will undoubtedly play a pivotal role in the development of next-generation displays and lighting technologies.
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